Lipophilicity (LogP) as a Determinant of Solubility and Purification Profile
Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (Target) exhibits a quantifiably distinct lipophilicity compared to its dimethyl ester analog. This difference in LogP directly impacts chromatographic retention time and solvent partitioning during workup and purification, factors that can be critical for scaling up synthetic routes [1].
| Evidence Dimension | Calculated LogP (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.2 |
| Comparator Or Baseline | Dimethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: 1.5 (XLogP3-AA) |
| Quantified Difference | 0.7 LogP units higher |
| Conditions | In silico prediction (XLogP3 algorithm) [2] |
Why This Matters
A difference of 0.7 LogP units can significantly alter a compound's elution time on a reversed-phase HPLC column and its distribution between organic and aqueous phases during extraction, directly impacting purification efficiency and yield.
- [1] National Center for Biotechnology Information, 'PubChem Compound Summary for CID 75526, Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate', PubChem. View Source
- [2] National Center for Biotechnology Information, 'PubChem Compound Summary for Dimethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate', PubChem. View Source
